molecular formula C25H27F3N4O3 B2739923 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 892267-00-4

3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2739923
CAS RN: 892267-00-4
M. Wt: 488.511
InChI Key: KGBBLUQMMSNQDM-UHFFFAOYSA-N
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Description

3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27F3N4O3 and its molecular weight is 488.511. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione" have been synthesized and evaluated for their antimicrobial properties. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities in vitro against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Ravi R. Vidule, 2011).

Synthesis and Structural Analysis

The synthesis methods for compounds within this chemical class often leverage microwave-assisted, solvent-free techniques, significantly improving reaction times, yields, and stereocenter integrity. These methods facilitate the preparation of derivatives that are integral in pharmaceutical applications (P. Cledera et al., 2007). Such synthetic advancements underscore the importance of this compound in the exploration and development of new medicinal agents.

Cytotoxic Evaluation for Cancer Therapy

Novel quinazolinone derivatives structurally related to the compound have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibited cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting the therapeutic potential of this chemical class in oncology (Safoora Poorirani et al., 2018).

Herbicidal Activity

The chemical framework of "3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione" and its derivatives also extend into agrochemical research. Novel 1-phenyl-piperazine-2,6-diones, for instance, have been synthesized and identified to possess significant herbicidal activity, offering a new avenue for the development of agrochemicals (Bin Li et al., 2005).

Stability under Stressful Conditions

The stability of related quinazoline derivatives under stress conditions has been a subject of study, revealing insights into the durability of these compounds in various environmental factors, such as high temperature and light. This research is crucial for the development of pharmaceutical substances that are stable and effective under various storage and usage conditions (T. Gendugov et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-amino-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid with 3-pentanone followed by cyclization with phthalic anhydride.", "Starting Materials": [ "3-amino-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid", "3-pentanone", "phthalic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-pentyl-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid", "3-amino-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid is reacted with 3-pentanone in the presence of DCC and DMAP in DMF to form 3-pentyl-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid.", "Step 2: Synthesis of 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione", "3-pentyl-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid is reacted with phthalic anhydride in the presence of sodium bicarbonate in diethyl ether to form 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

892267-00-4

Product Name

3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H27F3N4O3

Molecular Weight

488.511

IUPAC Name

3-pentyl-7-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H27F3N4O3/c1-2-3-4-10-32-23(34)20-9-8-17(15-21(20)29-24(32)35)22(33)31-13-11-30(12-14-31)19-7-5-6-18(16-19)25(26,27)28/h5-9,15-16H,2-4,10-14H2,1H3,(H,29,35)

InChI Key

KGBBLUQMMSNQDM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)NC1=O

solubility

not available

Origin of Product

United States

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